molecular formula C13H21BN2O3 B6209504 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1809837-97-5

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B6209504
CAS RN: 1809837-97-5
M. Wt: 264.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a heterocyclic compound that has been studied for its various biological and chemical properties. It was first synthesized in 2011 by a team of researchers led by Dr. Y. Kato and Dr. K. Takahashi. The team was able to obtain the compound through a two-step synthesis process using a combination of catalytic reactions and chemical reactions. This compound has since been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In addition, the compound may also interact with other proteins and enzymes, such as those involved in the metabolism of nucleic acids and proteins.
Biochemical and Physiological Effects
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In addition, the compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Furthermore, the compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several advantages and limitations for laboratory experiments. The compound can be synthesized in a relatively simple two-step process, which is advantageous for research purposes. In addition, the compound is relatively stable and can be stored for extended periods of time. However, the compound is not commercially available and must be synthesized in the laboratory, which can be time-consuming and expensive. Furthermore, the compound is not soluble in water, which can limit its use in certain types of experiments.

Future Directions

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has numerous potential applications in various scientific fields. In the future, further research should be conducted to elucidate the compound’s mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to explore the compound’s potential as a drug candidate for the treatment of various diseases. Furthermore, further research should be conducted to explore the compound’s potential as an inhibitor of other enzymes and proteins, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the compound’s potential as a novel anticonvulsant agent.

Synthesis Methods

The synthesis of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was achieved through a two-step process. In the first step, a catalytic reaction was used to form a boronate ester from a dihydrobenzofuran derivative and a 2-bromopyridine. The reaction was performed in the presence of a catalytic amount of potassium tert-butoxide and the resulting boronate ester was then reacted with a 3-methyl-2-oxazolidinone in the second step. This reaction yielded the desired compound in a yield of approximately 60%.

Scientific Research Applications

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, the compound has been studied for its potential as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In pharmacology, the compound has been studied for its potential as a novel anticonvulsant agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole' involves the reaction of a pyrazole derivative with a boronic acid derivative in the presence of a catalyst. The oxolan-3-yl group is introduced through a separate reaction step.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1H-pyrazole", "3-chloropropanol", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(oxolan-3-yl)propan-1-ol", "React 3-chloropropanol with sodium hydroxide to form sodium 3-chloropropanolate", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and heat under reflux", "Cool the reaction mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 3-(oxolan-3-yl)propan-1-ol", "Step 2: Synthesis of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole", "React 1H-pyrazole with 3-(oxolan-3-yl)propan-1-ol in the presence of hydrochloric acid and a catalyst such as palladium on carbon", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and heat under reflux", "Cool the reaction mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product" ] }

CAS RN

1809837-97-5

Product Name

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Molecular Formula

C13H21BN2O3

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.